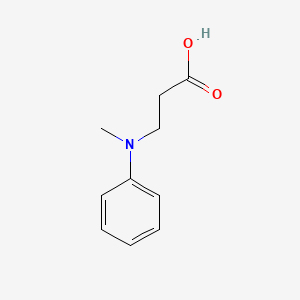

N-methyl-N-phenyl-beta-alanine

描述

“N-methyl-N-phenyl-beta-alanine” is a research chemical . It has a chemical formula of C10H13NO2 and a molecular weight of 179.22 g/mol .

Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes compounds like “N-methyl-N-phenyl-beta-alanine”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is influenced by polymerization conditions and the steric demand of the amino acid NCA monomers and their N-methylated derivatives .Molecular Structure Analysis

The molecular structure of “N-methyl-N-phenyl-beta-alanine” can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Physical And Chemical Properties Analysis

“N-methyl-N-phenyl-beta-alanine” is a research chemical with a chemical formula of C10H13NO2 and a molecular weight of 179.22 g/mol . Further physical and chemical properties are not well-documented.安全和危害

作用机制

Target of Action

N-methyl-N-phenyl-beta-alanine is a modified amino acid, where the amino group is attached to the β-carbon . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.

Mode of Action

It’s known that n-methylation increases lipophilicity, which has the effect of increasing solubility in nonaqueous solvents and improving membrane permeability . This makes peptides more bioavailable and may influence binding events .

Biochemical Pathways

N-methyl-N-phenyl-beta-alanine may be involved in various biochemical pathways due to its structural similarity to beta-alanine. Beta-alanine is a precursor of Coenzyme A (CoA) and acyl-carrier protein, which shuttle carbon within the cell . It’s also a component of carnosine, a dipeptide concentrated in muscle and brain tissue .

Pharmacokinetics

It’s known that n-methylation can increase a compound’s lipophilicity, which can enhance its absorption, distribution, metabolism, and excretion (adme) properties . This could potentially improve the bioavailability of the compound.

Result of Action

N-methylation is known to increase a peptide’s proteolytic resistance , which could potentially enhance its biological activity.

属性

IUPAC Name |

3-(N-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSATANWFCPQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-phenyl-beta-alanine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2397801.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2397804.png)

![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)

![N-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2397813.png)

![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)

![3-(2-chlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2397819.png)

![5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid](/img/structure/B2397820.png)